Ethyl 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate
Overview
Description
Ethyl 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a dichlorobenzyl group, and a sulfanylacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate typically involves the following steps:
Formation of the dichlorobenzyl sulfanyl intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with a suitable thiol compound under basic conditions to form the dichlorobenzyl sulfanyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetylated product.
Amidation: The acetylated product is reacted with an appropriate amine, such as 2-aminobenzoic acid, to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group or to reduce the dichlorobenzyl group.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deacetylated or reduced dichlorobenzyl products.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Ethyl 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the sulfanylacetylamino group can form hydrogen bonds or covalent bonds with active site residues. This interaction can inhibit the activity of enzymes or modulate biological pathways.
Comparison with Similar Compounds
Ethyl 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate can be compared with similar compounds such as:
Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate: Similar structure but with a different position of the ester group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3S/c1-2-24-18(23)12-6-3-4-9-16(12)21-17(22)11-25-10-13-14(19)7-5-8-15(13)20/h3-9H,2,10-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORWYFZJBPBZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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